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Compound of Interest

Compound Name: 3-Hydroxypentanedinitrile

Cat. No.: B1195648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Hydroxypentanedinitrile, also known as 3-hydroxyglutaronitrile, is a bifunctional organic

compound of significant interest in synthetic chemistry. Its structure, featuring both a hydroxyl

group and two nitrile functionalities, makes it a versatile precursor for the synthesis of a variety

of more complex molecules, including pharmaceutical intermediates and other specialty

chemicals. This guide provides a comprehensive overview of the core properties, synthesis,

and handling of 3-Hydroxypentanedinitrile.

Chemical and Physical Properties
The following tables summarize the key physicochemical properties of 3-
Hydroxypentanedinitrile.

Table 1: General and Physical Properties
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Property Value Source(s)

CAS Number 13880-89-2 [1][2]

Molecular Formula C₅H₆N₂O [1][2]

Molecular Weight 110.11 g/mol [1][2]

Appearance Pale yellow oil/liquid [1]

Boiling Point
155-160 °C at 0.4 mmHg; 203

°C at 11 mmHg
[1]

Density 1.14 g/cm³ [1]

Refractive Index (n²³D) 1.4634 [1]

Flash Point 203.5 °C [1]

pKa (predicted) 12.46 ± 0.20 [1]

Solubility
Soluble in polar organic

solvents like ethyl acetate.
[1]

Table 2: Safety and Handling Information
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Hazard Statement Precautionary Statement

H301: Toxic if swallowed.
P264: Wash face, hands and any exposed skin

thoroughly after handling.

H311: Toxic in contact with skin.
P270: Do not eat, drink or smoke when using

this product.

H331: Toxic if inhaled.
P280: Wear protective gloves/protective

clothing/eye protection/face protection.

H315: Causes skin irritation.
P301+P310: IF SWALLOWED: Immediately call

a POISON CENTER or doctor/physician.

H319: Causes serious eye irritation.
P302+P352: IF ON SKIN: Wash with plenty of

soap and water.

P304+P340: IF INHALED: Remove person to

fresh air and keep comfortable for breathing.

P405: Store locked up.

P501: Dispose of contents/container to an

approved waste disposal plant.

Data compiled from various chemical supplier safety data sheets.

Spectral Data (Predicted)
Note: Experimental spectral data for 3-Hydroxypentanedinitrile is not readily available in the

searched literature. The following data is predicted based on the chemical structure and typical

values for similar functional groups.

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1-4.3 Multiplet 1H CH-OH

~2.6-2.8 Doublet of doublets 4H CH₂-CN

Broad singlet 1H -OH

Table 4: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~117-119 -CN

~60-65 CH-OH

~25-30 CH₂-CN

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration

3600-3200 (broad) O-H Stretching

2950-2850 C-H Stretching

2260-2240 C≡N Stretching

1450-1375 C-H Bending

1150-1050 C-O Stretching

Table 6: Predicted Mass Spectrometry Fragmentation
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m/z Possible Fragment

110 [M]⁺ (Molecular Ion)

93 [M-OH]⁺

82 [M-H₂O-H]⁺

69 [M-CH₂CN]⁺

41 [CH₂CN]⁺

Experimental Protocols: Synthesis of 3-
Hydroxypentanedinitrile
The following is a detailed protocol for the synthesis of 3-hydroxypentanedinitrile from

epichlorohydrin, adapted from a procedure published in Organic Syntheses.[1]

4.1. Materials and Equipment

2-L three-necked flask

Mechanical stirrer

Alcohol thermometer

Cooling bath (ice/water)

Epichlorohydrin (1.10 moles, 102 g)

Potassium cyanide (2.20 moles, 143 g) - EXTREME CAUTION: HIGHLY TOXIC

Magnesium sulfate heptahydrate (2.00 moles, 493 g)

Tap water (700 mL)

Ethyl acetate (for extraction)

Anhydrous magnesium sulfate (for drying)
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Claisen flask for distillation

Vacuum distillation setup

4.2. Procedure

Preparation of the Cyanide Solution: In the 2-L three-necked flask, a mixture of magnesium

sulfate heptahydrate (493 g) and tap water (700 mL) is stirred for 5 minutes. The solution is

filtered and then cooled to 10°C in an ice bath with mechanical stirring. Potassium cyanide

(143 g) is added in one portion. (Caution! Potassium cyanide is extremely toxic. Handle with

appropriate personal protective equipment in a well-ventilated fume hood.) The mixture is

stirred for 45 minutes at 8-12°C.[1]

Reaction with Epichlorohydrin: While maintaining the temperature at 8-12°C, epichlorohydrin

(102 g) is added dropwise with stirring over a period of 1 hour. The reaction is exothermic

and the temperature should not be allowed to rise above 30°C to prevent the reaction from

becoming uncontrollable.[1]

Reaction Completion: The cooling bath is removed, and the mixture is allowed to warm to

room temperature and stirred for an additional 24 hours. The reaction mixture will appear as

a dark red-brown solution.[1]

Work-up and Extraction: The reaction mixture is continuously extracted with ethyl acetate (1

L) for 48 hours. The ethyl acetate extract is then dried over anhydrous magnesium sulfate for

18 hours. This extended drying time is necessary to precipitate any traces of basic salts.[1]

Purification: The drying agent is removed by filtration, and the ethyl acetate is removed from

the filtrate by concentration under reduced pressure. The remaining dark-brown oil

(approximately 90 g) is then purified by vacuum distillation using a Claisen flask. The

distillation should be performed rapidly to minimize decomposition. A forerun containing

byproducts is collected at 90-115°C (0.4 mmHg). The desired product, 3-
hydroxypentanedinitrile, is collected at 155-160°C (0.4 mmHg). The yield is typically 65-75

g (54-62%).[1]

Visualizations
Diagram 1: Synthesis Workflow of 3-Hydroxypentanedinitrile
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Caption: Synthesis workflow for 3-Hydroxypentanedinitrile.

Applications in Research and Drug Development
3-Hydroxypentanedinitrile serves as a valuable building block in organic synthesis,

particularly in the preparation of pharmaceutical and agrochemical compounds. Its bifunctional

nature allows for a wide range of chemical transformations. The nitrile groups can be

hydrolyzed to carboxylic acids or amides, or reduced to amines. The hydroxyl group can be

involved in esterification, etherification, or oxidation reactions.

A notable application is in the synthesis of statin side-chains. For instance, it is a precursor to

(R)-ethyl 4-cyano-3-hydroxybutyric acid, a key intermediate in the synthesis of the cholesterol-

lowering drug, atorvastatin.

Conclusion
3-Hydroxypentanedinitrile (CAS 13880-89-2) is a versatile chemical intermediate with

significant potential in synthetic chemistry. This guide has provided a detailed overview of its

properties, a reliable synthesis protocol, and safety considerations. While experimental spectral

data is not widely available, the provided information, including predicted spectral
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characteristics, serves as a valuable resource for researchers and professionals in the field of

drug development and chemical synthesis. Proper handling and adherence to safety protocols

are paramount when working with this compound and its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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